(-)-O-Desmethyl Tramadol Hydrochloride

Vue d'ensemble

Description

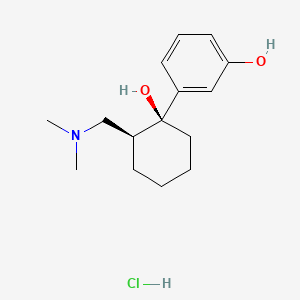

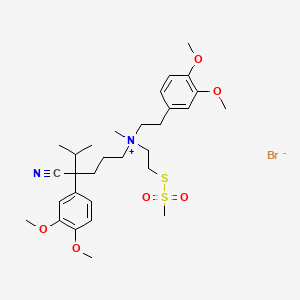

(-)-O-Desmethyl Tramadol Hydrochloride: is a synthetic opioid analgesic and a major active metabolite of tramadol. It is known for its potent analgesic properties, which are primarily due to its high affinity for μ-opioid receptors. This compound is used in the management of moderate to severe pain and is structurally similar to other opioid analgesics such as codeine and morphine.

Applications De Recherche Scientifique

Chemistry: In chemistry, (-)-O-Desmethyl Tramadol Hydrochloride is used as a reference standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for the quantification of tramadol and its metabolites in biological samples.

Biology: In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of opioid analgesics. It helps in understanding the metabolism and excretion pathways of tramadol.

Medicine: Medically, this compound is used in the development of pain management therapies. It is also involved in clinical trials to evaluate its efficacy and safety in treating various pain conditions .

Industry: In the pharmaceutical industry, this compound is used in the formulation of extended-release tablets and other dosage forms to provide sustained pain relief .

Mécanisme D'action

Target of Action

The primary target of (-)-O-Desmethyl Tramadol Hydrochloride, also known as (+)-O-Desmethyl Tramadol Hydrochloride or 3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride, is the μ-opioid receptor . This receptor plays a crucial role in the perception of pain and the body’s response to it.

Mode of Action

The compound acts as an opioid agonist and an inhibitor of norepinephrine and serotonin reuptake . It binds to the μ-opioid receptors, thereby inhibiting the reuptake of norepinephrine and serotonin . This interaction results in an analgesic effect, providing relief from pain .

Biochemical Pathways

The compound affects several biochemical pathways. Its opioid activity is due to both low affinity binding of the parent compound and higher affinity binding of the O-demethylated metabolite M1 to μ-opioid receptors . In animal models, M1 is up to 6 times more potent than tramadol in producing analgesia and 200 times more potent in μ-opioid binding .

Pharmacokinetics

The compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It has a bioavailability of 68% when taken orally . It is metabolized in the liver via demethylation and glucuronidation via CYP2D6 & CYP3A4 . The elimination half-life is approximately 6.3 ± 1.4 hours , and it is excreted in the urine (95%) .

Result of Action

The molecular and cellular effects of the compound’s action include pain relief due to its interaction with the μ-opioid receptors and inhibition of norepinephrine and serotonin reuptake . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing the pain-relieving effect .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of oxygen has been shown to increase the production of hydrogen peroxide, which can affect the compound’s degradation kinetics . .

Safety and Hazards

Tramadol hydrochloride may induce psychic and physical dependence of the morphine-type (μ-opioid) . Serious potential consequences of overdosage are respiratory depression, lethargy, coma, seizure, cardiac arrest, and death . It’s also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The biochemical properties of (-)-O-Desmethyl Tramadol Hydrochloride are largely due to its interaction with various enzymes, proteins, and other biomolecules. The rate of production of its M1 metabolite (O-demethyl tramadol) is influenced by debrisoquine-type polymorphism, and this metabolite shows a higher affinity for opioid receptors than the parent drug . Experimental and clinical data suggest that tramadol may also exert its analgesic effect through direct modulation of central monoaminergic pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the reuptake of norepinephrine and serotonin, augmenting their concentration on the synaptic cleft . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is not completely understood. It is known that it binds to μ-opioid receptors and weakly inhibits the reuptake of norepinephrine and serotonin . Its O-demethylated metabolite M1 shows a higher affinity for opioid receptors than the parent drug . This metabolite is up to 6 times more potent than tramadol in producing analgesia and 200 times more potent in μ-opioid binding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been noted that the drug has several side effects, mainly due to its fast metabolization and excretion, which in turn requires multiple doses per day . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized in the liver, primarily through N- and O-demethylation and glucuronidation or sulfation . The major metabolic pathways appear to be N- and O-demethylation and glucuronidation or sulfation in the liver . One metabolite (O-desmethyl tramadol, denoted M1) is pharmacologically active .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The volume of distribution of tramadol was 2.6 and 2.9 liters/kg in male and female subjects, respectively, following a 100 mg intravenous dose . The binding of tramadol to human plasma proteins is approximately 20% .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-O-Desmethyl Tramadol Hydrochloride typically involves the demethylation of tramadol. One common method includes the use of hydrobromic acid in acetic acid to achieve the demethylation. The reaction is carried out under reflux conditions, and the product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a one-pot process. This involves reacting tramadol with hydrochloric acid in the presence of a catalytic amount of water. The process is advantageous as it avoids the use of carcinogenic solvents and can be completed in a single step, ensuring simplicity, safety, and high purity .

Analyse Des Réactions Chimiques

Types of Reactions: (-)-O-Desmethyl Tramadol Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or thionyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide.

Major Products:

Oxidation: Produces corresponding ketones or carboxylic acids.

Reduction: Yields secondary amines or alcohols.

Substitution: Forms azides or chlorinated derivatives .

Comparaison Avec Des Composés Similaires

Tramadol: The parent compound, which is less potent than its metabolite.

Codeine: Another opioid analgesic with a similar structure but different pharmacokinetic properties.

Morphine: A more potent opioid with a higher risk of dependence and side effects.

Uniqueness: (-)-O-Desmethyl Tramadol Hydrochloride is unique due to its high affinity for μ-opioid receptors and its dual mechanism of action, which involves both opioid receptor binding and inhibition of norepinephrine and serotonin reuptake. This makes it a potent analgesic with a lower risk of dependence compared to other opioids .

Propriétés

IUPAC Name |

3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGWVAWLHXDKIX-NQQJLSKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675818 | |

| Record name | 3-{(1S,2S)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148218-19-3 | |

| Record name | 3-{(1S,2S)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[6-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561717.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)

![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)